6-[(2-Methylpropan-2-yl)oxy]-2-azaspiro[3.3]heptane;hydrochloride
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Description
Scientific Research Applications
Chlorination of 2-Methylpropan-2-ol
The compound “EN300-27113533” is closely related to 2-methylpropan-2-ol (also known as tert-butyl alcohol). One of its applications involves chlorination of 2-methylpropan-2-ol to form 2-chloro-2-methylpropane. Here’s how the reaction proceeds:
2-methylpropan-2-ol+HCl→2-chloro-2-methylpropane+H2O\text{2-methylpropan-2-ol} + \text{HCl} \rightarrow \text{2-chloro-2-methylpropane} + \text{H}_2\text{O} 2-methylpropan-2-ol+HCl→2-chloro-2-methylpropane+H2O
In this process, concentrated hydrochloric acid reacts with 2-methylpropan-2-ol, resulting in the substitution of a hydroxyl group with a chlorine atom. This reaction has practical implications in organic synthesis and can be studied in the laboratory .
Solubility Properties
2-methylpropan-2-ol is soluble in water due to its ability to form hydrogen bonds with water molecules. However, 2-chloro-2-methylpropane lacks this capability and remains insoluble in water. The stronger intermolecular hydrogen bonds in 2-methylpropan-2-ol require more energy to separate its molecules compared to the dipole-dipole attractions and London forces in 2-chloro-2-methylpropane .
properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxy]-2-azaspiro[3.3]heptane;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-9(2,3)12-8-4-10(5-8)6-11-7-10;/h8,11H,4-7H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBWDXMOLSUDOCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC2(C1)CNC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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